N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring a bicyclic cyclopenta[d]pyrimidinone core fused with a tetrahydrofuran ring. The compound includes a thioacetamide linker bridging the 3-acetamidophenyl substituent and the furan-2-ylmethyl group. The synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYBWDYEYFUBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a furan ring and a tetrahydro-cyclopenta[d]pyrimidine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the furan ring and subsequent modifications to introduce the acetamide and thioacetamide functionalities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have indicated that derivatives of compounds containing furan and pyrimidine rings exhibit significant antiviral properties. For instance, compounds similar to this compound have shown inhibitory effects against viruses such as SARS-CoV-2. The mechanism of action often involves interference with viral replication processes or inhibition of viral proteases .
Anticancer Properties
Compounds featuring similar structural motifs have been investigated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the furan and tetrahydropyrimidinone moieties appears to enhance the cytotoxic effects against various cancer types .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of compounds containing furan rings. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies
- SARS-CoV-2 Inhibition : A study on related compounds showed that modifications in the acetamide group significantly impacted the inhibitory potency against SARS-CoV-2 Mpro, suggesting that structural variations can enhance antiviral activity .
- Cytotoxicity in Cancer Cells : In a recent investigation, a derivative similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating substantial cytotoxicity .
Table 1: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral proteases | |
| Anticancer | Induction of apoptosis; inhibition of proliferation | |
| Anti-inflammatory | Modulation of cytokine production |
Table 2: Comparative IC50 Values
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(3-acetamidophenyl)-... | 10 | Cancer Cell Lines |
| Related Furan Derivative | 15 | SARS-CoV-2 Mpro |
| Furan-based Anti-inflammatory Compound | 20 | COX Inhibition |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The target compound shares functional group motifs with several analogs but differs in core structure and substituents:
Key Observations :
- Core Diversity: The cyclopenta[d]pyrimidinone core (target) and thieno-pyrimidine () offer distinct electronic environments compared to pyridine () or dihydro-oxo-pyrimidine (). Thiophene () introduces sulfur-mediated resonance effects, while furan (target) provides oxygen-based polarity.
- Linker Variations : The target’s thioether linker may enhance lipophilicity compared to the oxy linker in .
- Substituent Effects : The 4-chlorophenyl group () is electron-withdrawing, contrasting with the electron-donating acetamidophenyl group in the target and .
Physical and Chemical Properties
- Melting Points: The thieno-pyrimidine derivative () exhibits a high melting point (197–198°C), likely due to strong intermolecular hydrogen bonding and planar thiophene stacking . Comparable data for the target compound is unavailable but may differ due to furan’s reduced polarity versus thiophene.
- Solubility : The distyrylpyridine derivative () may have lower solubility in polar solvents due to its bulky aromatic groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
